molecular formula C13H14N8OS B12168728 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12168728
M. Wt: 330.37 g/mol
InChI Key: OJSRWRWAWQVBAO-UHFFFAOYSA-N
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Description

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tetrazolo[1,5-b]pyridazine moiety at the 1-position and a thiazol-2-yl carboxamide group at the 4-position. Its molecular complexity arises from the fusion of nitrogen-rich heterocycles, which are critical for interactions in biological systems.

Properties

Molecular Formula

C13H14N8OS

Molecular Weight

330.37 g/mol

IUPAC Name

1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H14N8OS/c22-12(15-13-14-5-8-23-13)9-3-6-20(7-4-9)11-2-1-10-16-18-19-21(10)17-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,15,22)

InChI Key

OJSRWRWAWQVBAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-b]pyridazine core, followed by the introduction of the piperidine and thiazole groups. Common reagents used in these reactions include hydrazine, thionyl chloride, and various amines. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide C₁₆H₁₅N₉OS ~365.36 (calculated) Thiazol-2-yl, tetrazolo-pyridazine Not reported
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide C₁₇H₁₈ClN₇O 371.83 2-Chlorobenzyl, tetrazolo-pyridazine Not reported
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid C₂₀H₁₇N₇O₃ 403.40 Benzoylamino, propenoic acid 246–248

Key Observations :

  • The target compound’s thiazol-2-yl group distinguishes it from the 2-chlorobenzyl analog (), which has a higher molecular weight due to the chlorine atom and benzyl group.
  • The propenoic acid derivative () exhibits a higher melting point, likely due to enhanced intermolecular hydrogen bonding from the carboxylic acid moiety .
Piperidine-4-Carboxamide Derivatives

Piperidine-4-carboxamide derivatives, such as those in , have been investigated as SARS-CoV-2 inhibitors. For example, N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrated antiviral activity by targeting viral proteases or host cell receptors . host targets.

Tetrazolo-Pyridazine Hybrids

Compounds like N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide () share the tetrazolo-pyridazine core with the target compound. This moiety is known to enhance metabolic stability due to its electron-deficient aromatic system, which resists oxidative degradation. However, the thiazol-2-yl group in the target compound may improve solubility compared to the lipophilic 2-chlorobenzyl group .

Biological Activity

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide, identified by its CAS number 1241296-99-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N8OSC_{13}H_{14}N_{8}OS with a molecular weight of 330.37 g/mol. The compound features a tetrazole ring fused to a pyridazine moiety and is substituted with a thiazole group and a piperidine ring, contributing to its biological activity.

PropertyValue
CAS Number1241296-99-0
Molecular FormulaC13H14N8OSC_{13}H_{14}N_{8}OS
Molecular Weight330.37 g/mol

Biological Activity Overview

Research indicates that compounds containing tetrazole and thiazole moieties exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific compound in focus has been evaluated for its anticancer potential and other pharmacological effects.

Anticancer Activity

A study involving related tetrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides showed effective inhibition of cell viability in cancer models through pathways involving Bruton’s tyrosine kinase (BTK) and the AKT-mTOR signaling pathway . Given the structural similarities, it is plausible that 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide may exhibit similar mechanisms.

The proposed mechanism involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. For example:

  • BTK Inhibition : This pathway is crucial for the survival of certain malignancies. Inhibition can lead to apoptosis in malignant cells.
  • mTOR Pathway : Inhibition of this pathway has been linked to reduced tumor growth and increased apoptosis .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to the one :

  • Cytotoxicity Studies :
    • Compounds were tested against various cancer cell lines (e.g., BxPC-3, PC-3) using MTT assays to assess cell viability.
    • Results indicated that certain derivatives exhibited IC50 values in the nanomolar range while sparing normal cells .
  • In Vivo Models :
    • In zebrafish embryo xenograft models, compounds demonstrated significant tumor growth inhibition when administered alone or in combination with standard chemotherapeutics like 5-fluorouracil (5-FU) .

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